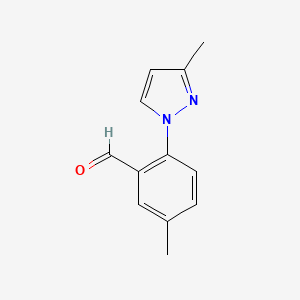

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 5-methyl-2-formylbenzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

Oxidation: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)-4-nitrobenzaldehyde.

Scientific Research Applications

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their catalytic and biological activities.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Catalytic Activity: As a ligand, it can enhance the catalytic activity of metal complexes by stabilizing the active site and facilitating substrate binding.

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

- 2-(1H-Pyrazol-1-yl)benzaldehyde

Uniqueness

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both methyl groups on the benzaldehyde and pyrazole moieties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features enable various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde |

| InChI Key | JDVQFERYAANEQS-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein functions essential for bacterial survival.

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Antimicrobial Studies

Recent studies have demonstrated the efficacy of this compound against a range of microorganisms. For instance, a series of synthesized pyrazole derivatives were evaluated for their antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can significantly inhibit cell growth and induce apoptosis.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies

A notable case study involved the synthesis of novel pyrazole derivatives where this compound was used as a precursor. The derivatives were tested for their anticancer properties, revealing that some exhibited enhanced cytotoxicity compared to the parent compound .

Another study focused on the compound's role as a ligand in coordination chemistry, where it formed complexes with metal ions that displayed catalytic and biological activities. These complexes were evaluated for their effectiveness in promoting reactions relevant to drug synthesis and development.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(11(7-9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3 |

InChI Key |

JDVQFERYAANEQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC(=N2)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.